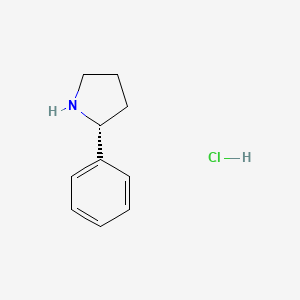

(R)-2-phenylpyrrolidine hydrochloride

説明

(R)-2-phenylpyrrolidine hydrochloride is a chiral compound that is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. While the provided papers do not directly discuss (R)-2-phenylpyrrolidine hydrochloride, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the synthesis and properties of (R)-2-phenylpyrrolidine hydrochloride.

Synthesis Analysis

The synthesis of related pyrrolidine compounds has been reported with high efficiency and optical purity. For instance, an efficient synthesis of (R)-2-methylpyrrolidine has been achieved in 83% overall yield and >99% optical purity from readily available starting materials in just four synthetic steps . Similarly, the double reduction of cyclic sulfonamides has been used to synthesize (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, utilizing a stereoselective intramolecular Heck reaction followed by reduction . These methods could potentially be adapted for the synthesis of (R)-2-phenylpyrrolidine hydrochloride by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The stereochemistry of these compounds is crucial for their biological activity and is often achieved through asymmetric synthesis or chiral resolution techniques. For example, (R)-(-)-Phenylephrine hydrochloride, a related compound, is synthesized with high enantiomeric excess using a hydrolytic kinetic resolution . The precise control of stereochemistry in these syntheses is indicative of the importance of molecular structure analysis in the development of chiral pyrrolidine compounds.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including reductions, cyclizations, and asymmetric syntheses. The synthesis of (R)-2-Methylpyrrolidine involved a Wittig-Horner reaction and catalytic hydrogenation, followed by reduction with borane-dimethylsulfide . Additionally, novel methods for the synthesis of 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide ((R)-Phenotropil) have been developed, which include alkylation and cyclization steps . These reactions highlight the versatility of pyrrolidine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives involved a stereoselective reaction with osmium tetraoxide, yielding a compound with specific stereochemistry and functional groups . The physical properties such as solubility, melting point, and boiling point, as well as chemical properties like reactivity and stability, are determined by the substituents on the pyrrolidine ring and the presence of functional groups.

科学的研究の応用

Pharmacological Properties

(R)-2-phenylpyrrolidine hydrochloride and its derivatives have been studied extensively for their pharmacological properties. One derivative, R-96544, is the active form of a novel 5-HT2A receptor antagonist, R-102444. It has been shown to inhibit platelet aggregation induced by serotonin in various species and attenuates pressor responses in hypertensive rats. This suggests its potential use in cardiovascular diseases (Ogawa et al., 2002). Similarly, R-102444 and R-96544 have shown inhibitory effects on the progression of acute and chronic pancreatitis, indicating the possible involvement of 5-HT2A receptors in the progression of this condition (Ogawa et al., 2005).

Oncology Research

(R)-2-phenylpyrrolidine is also a crucial moiety in the development of cancer therapies. It has been identified as an ideal component in potent, selective pan-TRK inhibitors for treating various types of cancers associated with tropomyosin receptor kinase (TRK) family members. This discovery has led to the development of drugs achieving tumor regression in animal models (Choi et al., 2015).

Antiviral Research

In the field of antiviral research, (R)-2-phenylpyrrolidine derivatives have been used in the development of HCV NS5A inhibitors. One such compound, ABT-267, showed potent pan-genotypic HCV inhibition and has advanced into clinical trials. This underlines the potential of (R)-2-phenylpyrrolidine derivatives in treating viral infections (DeGoey et al., 2014).

Antibacterial Research

The enantiomers of certain (R)-2-phenylpyrrolidine derivatives have shown significant activity against aerobic and anaerobic bacteria, suggesting their potential use as antibacterial agents. This is exemplified by the compound 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride (Rosen et al., 1988).

特性

IUPAC Name |

(2R)-2-phenylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h1-3,5-6,10-11H,4,7-8H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSABGBFWNYAQG-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679942 | |

| Record name | (2R)-2-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-phenylpyrrolidine hydrochloride | |

CAS RN |

56523-48-9 | |

| Record name | (2R)-2-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

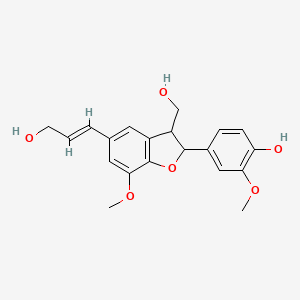

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B3029112.png)